molecular formula C11H17NO3 B1165654 Norephedrine,5-ethoxy-2-hydroxy-(6CI) CAS No. 110492-83-6

Norephedrine,5-ethoxy-2-hydroxy-(6CI)

Cat. No.: B1165654
CAS No.: 110492-83-6
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Description

Norephedrine (phenylpropanolamine) is a sympathomimetic amine structurally related to ephedrine and amphetamine. It is characterized by a β-hydroxyl group and a primary amine group on its phenethylamine backbone . Norephedrine occurs naturally in Ephedra species and has been used in decongestants and appetite suppressants, though its use is now restricted in some regions due to cardiovascular risks . Unlike ephedrine, norephedrine lacks an N-methyl group, which influences its metabolic stability and pharmacological effects .

Properties

CAS No.

110492-83-6

Molecular Formula

C11H17NO3

Synonyms

Norephedrine,5-ethoxy-2-hydroxy-(6CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Relationships

Key structural differences among norephedrine and its analogs are summarized below:

Compound Substituents Structural Relationship to Norephedrine
Norephedrine β-OH, NH₂ Baseline compound
Ephedrine β-OH, N-CH₃ N-methylated analog
Pseudoephedrine β-OH, N-CH₃ (stereoisomer of ephedrine) Stereochemical variant
Amphetamine H (replaces β-OH) Lacks hydroxyl group; increased lipophilicity
Methylephedrine β-OH, N-CH₂CH₃ N-ethylated analog
Cathinone β-keto, NH₂ Ketone group replaces β-hydroxyl

The β-hydroxyl group in norephedrine enhances metabolic stability compared to amphetamine, which lacks this group . N-methylation in ephedrine and methylephedrine increases their metabolism via hepatic N-demethylation .

Pharmacokinetic and Metabolic Properties

Key Findings:
  • Urinary Excretion: Under acidic urine conditions, norephedrine is excreted predominantly unchanged (70–90%), whereas ephedrine and methylephedrine undergo significant metabolism (e.g., N-demethylation) .
  • pH Sensitivity : The β-hydroxyl group reduces pH-dependent renal reabsorption compared to amphetamines, leading to faster excretion .
  • Metabolic Conversion: Ephedrine is partially converted to norephedrine (13.2% in humans) via N-demethylation, modeled by Michaelis-Menten kinetics .
Table: Comparative Pharmacokinetics
Parameter Norephedrine Ephedrine Methylephedrine
% Excreted Unchanged 70–90% 50–70% <30%
Primary Metabolic Pathway None N-demethylation N-demethylation
pH Sensitivity Low Moderate High

Pharmacological Effects

  • Immune Modulation: Norephedrine increases T-lymphocyte proliferation, contrasting with khat extract, which suppresses immune cell activity .
  • Cardiovascular Risks: The lowest observed adverse effect level (LOAEL) for norephedrine is 37.5 mg/day, linked to hypertension and tachycardia .
  • Neurotransmitter Activity: Unlike cathinone (a β-keto analog), norephedrine lacks significant dopaminergic effects but retains adrenergic activity due to its hydroxyl and amine groups .

Acid-Base Properties

Norephedrine has two ionizable groups:

  • pKa₁ (amino group): 8.9
  • pKa₂ (hydroxyl group): 10.2 Its isoelectric point (IEP) is ~9.55, comparable to metaraminol, another β-hydroxylated phenethylamine . The hydroxyl group’s higher pKa₂ distinguishes it from non-hydroxylated analogs like amphetamine (pKa ~9.9) .

Analytical Detection Challenges

Spectroscopic methods (e.g., Raman, FTIR) struggle to distinguish norephedrine from structurally similar compounds like pseudoephedrine in complex mixtures. Electrochemical sensors achieve higher specificity (96.7% sensitivity) but face interference from caffeine and sugars .

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